molecular formula C20H19NO6S B14943086 methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B14943086
M. Wt: 401.4 g/mol
InChI Key: WJRHZCBDYKCPQM-UHFFFAOYSA-N
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Description

METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate group, and a thienylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, thienyl derivatives, and pyrrole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler compound with similar structural features but lacking the pyrrole and thienylcarbonyl groups.

    Methyl 2-hydroxy-4-methoxybenzoate: Another related compound with different substituents on the aromatic ring.

Uniqueness

METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C20H19NO6S/c1-26-10-9-21-16(12-5-7-13(8-6-12)20(25)27-2)15(18(23)19(21)24)17(22)14-4-3-11-28-14/h3-8,11,16,23H,9-10H2,1-2H3

InChI Key

WJRHZCBDYKCPQM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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